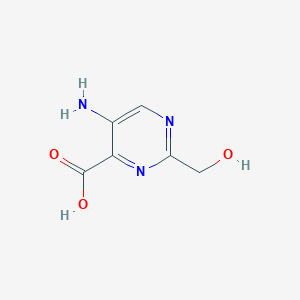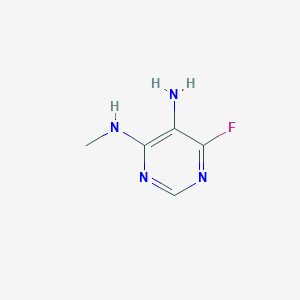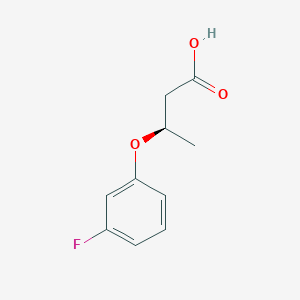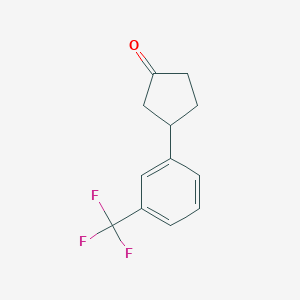
2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of bromine, chlorine, and chloromethyl groups attached to the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 3-chloro-5-(chloromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new C-N or C-S bonds.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiourea, or primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce hydroxylated or carbonylated pyridine derivatives .
Aplicaciones Científicas De Investigación
2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloromethylpyridine: This compound has a similar structure but lacks the bromine atoms.
3-Bromo-5-chloropyridine: This compound is similar but lacks the chloromethyl group.
2,3-Dibromo-5-chloropyridine: This compound has bromine atoms at different positions and is used in regiospecific reactions.
Uniqueness
2,6-Dibromo-3-chloro-5-(chloromethyl)pyridine is unique due to the presence of multiple halogen atoms and a chloromethyl group, which confer distinct reactivity and bioactivity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .
Propiedades
Fórmula molecular |
C6H3Br2Cl2N |
|---|---|
Peso molecular |
319.81 g/mol |
Nombre IUPAC |
2,6-dibromo-3-chloro-5-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H3Br2Cl2N/c7-5-3(2-9)1-4(10)6(8)11-5/h1H,2H2 |
Clave InChI |
UYARDOZUCYVRLW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=C1Cl)Br)Br)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



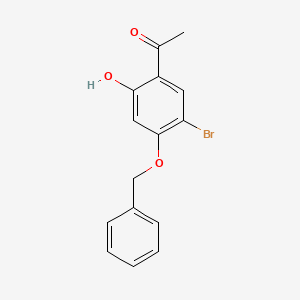

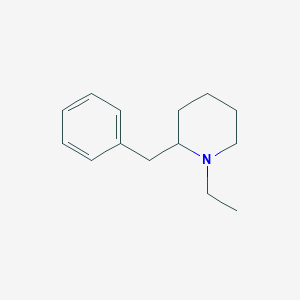
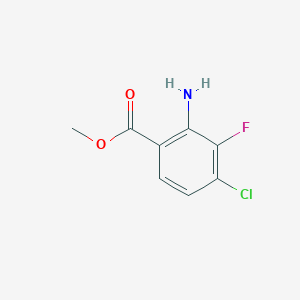
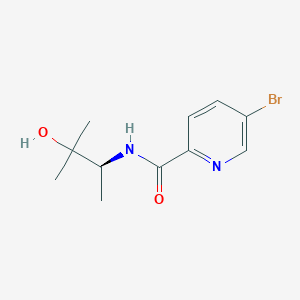
![2-(Pyridazin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13098666.png)
![s-Triazolo[4,3-a]pyridine-3-thiol, 8-methyl-](/img/structure/B13098667.png)
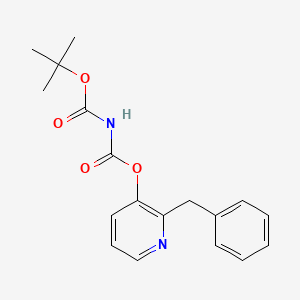
![1-Isopropyl-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one dihydrochloride](/img/structure/B13098683.png)
